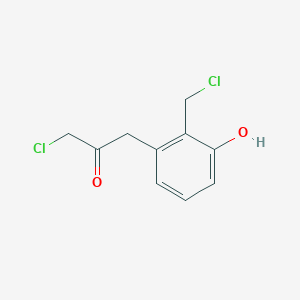

1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one

Description

1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one is a halogenated aromatic ketone featuring a hydroxyphenyl group substituted with a chloromethyl moiety. This compound’s structural complexity, combining electron-withdrawing (chlorine) and electron-donating (hydroxyl) groups, makes it a candidate for diverse applications, including medicinal chemistry and biocatalysis. Its reactivity and binding properties are influenced by the interplay of these substituents, enabling interactions with biological targets such as estrogen receptors (ER) and epidermal growth factor receptors (EGFR) .

Properties

Molecular Formula |

C10H10Cl2O2 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

1-chloro-3-[2-(chloromethyl)-3-hydroxyphenyl]propan-2-one |

InChI |

InChI=1S/C10H10Cl2O2/c11-5-8(13)4-7-2-1-3-10(14)9(7)6-12/h1-3,14H,4-6H2 |

InChI Key |

HCEZPTLKEGGUSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)CCl)CC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a precursor compound followed by a series of substitution and addition reactions. Industrial production methods may involve the use of catalysts to enhance reaction rates and yields. Specific reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired product with high purity.

Chemical Reactions Analysis

1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming a ketone or aldehyde.

Reduction: The compound can be reduced to remove the chloro groups, resulting in a more simplified hydrocarbon structure.

Substitution: The chloro groups can be substituted with other functional groups such as amines or thiols using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and hydroxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction mechanisms or metabolic processes.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-Chloro-3-(2-(chloromethyl)-3-hydroxyphenyl)propan-2-one, also known by its CAS number 1804103-61-4, is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHClO

- Molecular Weight : 233.09 g/mol

- Density : Not specified

- Melting Point : Not specified

- Boiling Point : Not specified

Synthesis

The synthesis of this compound typically involves the reaction of chloromethyl derivatives with hydroxyphenyl compounds. The specific methodologies can vary, but they often include standard organic synthesis techniques such as nucleophilic substitution and condensation reactions .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In a study examining various derivatives, it was found that compounds with similar structures exhibited varying degrees of activity against human pathogens, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 to 70 µM against various bacterial strains .

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| Compound A | 20 | S. aureus |

| Compound B | 40 | E. coli |

| This compound | Not specified | Various |

Antioxidant Activity

In addition to antimicrobial properties, the compound has shown potential antioxidant activity. Research indicates that compounds derived from similar structures can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the effects of this compound on cancer cell lines. Preliminary results suggest that it may exhibit selective cytotoxic effects against certain types of cancer cells, although specific IC values remain to be fully characterized .

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

- Antimicrobial Efficacy : A study highlighted the antimicrobial efficacy of a series of chloromethyl derivatives against multi-drug resistant strains of bacteria. The findings indicated that structural modifications could enhance activity significantly .

- Cytotoxicity in Cancer Research : Another research focused on the cytotoxic effects of chlorinated compounds on leukemia cells, reporting promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.